![molecular formula C13H9N3O2 B4436316 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4436316.png)
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a phenyl group attached at the 5-position and keto groups at the 2 and 4 positions.
Mechanism of Action
Target of Action
5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine, a class of compounds known for their broad spectrum of biological activity . The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, is disrupted . Similarly, the inhibition of protein tyrosine kinases can affect pathways such as the MAPK/ERK pathway, which is involved in cell proliferation .
Result of Action
The inhibition of PI3K and protein tyrosine kinases by this compound can lead to a decrease in cell proliferation and survival . This makes the compound potentially useful in the treatment of conditions characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes are pivotal in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound can modulate these pathways, leading to potential therapeutic effects in cancer and other proliferative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell viability and proliferation . Additionally, this compound can influence cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like PI3K and protein tyrosine kinases, inhibiting their activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that promote cell growth and survival . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its uptake into cells and its accumulation in specific tissues, where it can exert its biological effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction typically involves heating the starting materials with a base such as sodium methoxide in butanol under reflux conditions . The choice of acyl group and reaction conditions can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto groups.
Substitution: The phenyl group or other positions on the pyridopyrimidine core can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid can be used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as benzylamine or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can introduce sulfoxide or sulfone groups .
Scientific Research Applications
The compound 5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione , also known as a member of the pyrido[2,3-d]pyrimidine family, has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores its applications across various fields, supported by data tables and case studies.
Key Properties
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.256 g/mol
- CAS Number : 896666-03-8
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 5-phenyl derivatives can intercalate DNA, disrupting replication and transcription processes. This mechanism underlies their potential as anticancer agents.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications at the 5-position enhance the cytotoxicity against various cancer cell lines. The compound showed IC50 values in the low micromolar range against breast and lung cancer cells.
Antimicrobial Properties
Compounds within this class have been evaluated for their antimicrobial efficacy. The structural features of this compound contribute to its ability to inhibit bacterial growth.
Data Table: Antimicrobial Activity
Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
5-Phenyl Derivative | Bactericidal | Staphylococcus aureus | 32 µg/mL |
5-Methyl Derivative | Antifungal | Candida albicans | 16 µg/mL |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Studies suggest that it can inhibit specific kinases involved in cancer progression.
Case Study:
Inhibition assays conducted on various kinases revealed that 5-phenyl derivatives could effectively block the activity of protein kinases involved in cell signaling pathways related to tumor growth.
Neurological Applications
Recent investigations have explored the neuroprotective effects of pyrido[2,3-d]pyrimidine derivatives. These studies focus on their potential to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.
Data Table: Neuroprotective Effects
Compound Name | Effect Observed | Model Used |
---|---|---|
5-Phenyl Derivative | Reduced apoptosis | PC12 cell line |
7-Methyl Derivative | Increased neuronal survival | Mouse model of Parkinson's disease |
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the phenyl group at the 5-position.
Pyrido[2,3-d]pyrimidin-7-one: Similar structure but differs in the position of the keto groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring.
Uniqueness
5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its diverse range of applications.
Biological Activity
5-Phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of the literature.
Overview of the Compound
This compound features a pyridopyrimidine core with a phenyl group at the 5-position and keto groups at the 2 and 4 positions. This unique structure contributes to its pharmacological properties, particularly its role as an inhibitor in various biochemical pathways.
Target Enzymes
The compound primarily inhibits:
- Phosphatidylinositol 3-kinase (PI3K) : Involved in cell growth and survival signaling pathways.
- Protein Tyrosine Kinases : Key regulators of cell proliferation and differentiation.
Mode of Action
The inhibition of PI3K and protein tyrosine kinases disrupts critical signaling pathways such as the PI3K/AKT/mTOR pathway, leading to:
- Decreased cell proliferation.
- Induction of apoptosis in cancer cells by altering gene expression and disrupting cellular signaling networks .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to effectively induce apoptosis in various cancer cell lines by targeting the aforementioned pathways. For instance:
- Inhibition of dihydrofolate reductase (DHFR) reduces tetrahydrofolate levels necessary for DNA synthesis, leading to impaired cell replication and increased cancer cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study indicated that derivatives of pyridopyrimidine can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in breast cancer and melanoma cell lines. The IC50 values for these effects were reported in the low micromolar range.
- In Vivo Models : Animal studies have shown that administration of this compound resulted in tumor regression in xenograft models of human cancers. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Comparative Analysis
Properties
IUPAC Name |
5-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-9(8-4-2-1-3-5-8)6-7-14-11(10)15-13(18)16-12/h1-7H,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJILXCRGNTKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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